molecular formula C23H22FN3O3 B2946542 8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-58-2

8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2946542
CAS No.: 1021100-58-2
M. Wt: 407.445
InChI Key: DFLJZWOYVRQHJD-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound characterized by its intricate molecular structure This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected by a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is the reaction of cinnamoyl chloride with a suitable spirocyclic amine under controlled conditions. The reaction may require the use of a catalyst and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with biological targets can provide insights into various biological processes.

Medicine: In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets can be explored for the development of new drugs.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its properties may be harnessed for various applications, including coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which 8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 8-Cinnamoyl-3-(3-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

  • 8-Cinnamoyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

  • 8-Cinnamoyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness: The uniqueness of 8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its unique structure and properties make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c24-19-9-6-18(7-10-19)16-27-21(29)23(25-22(27)30)12-14-26(15-13-23)20(28)11-8-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,25,30)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLJZWOYVRQHJD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.